molecular formula C10H9N3 B13770245 2-(1H-Benzo[d]imidazol-2-yl)propanenitrile

2-(1H-Benzo[d]imidazol-2-yl)propanenitrile

Cat. No.: B13770245
M. Wt: 171.20 g/mol
InChI Key: PNLMQWKZYYBDQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate nitrile compound under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with acetonitrile in the presence of a catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-2-acetonitrile,alpha-methyl-(9CI) is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its alpha-methyl group enhances its stability and reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)propanenitrile

InChI

InChI=1S/C10H9N3/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,1H3,(H,12,13)

InChI Key

PNLMQWKZYYBDQY-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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